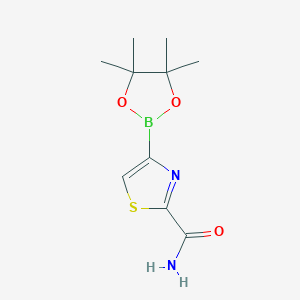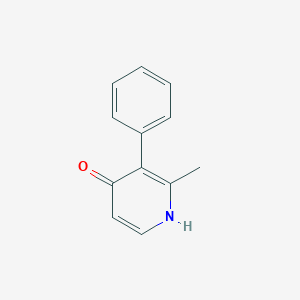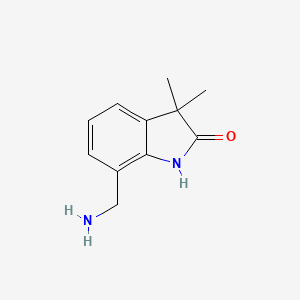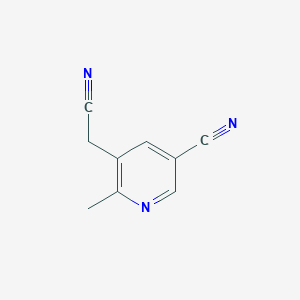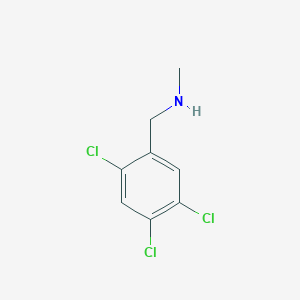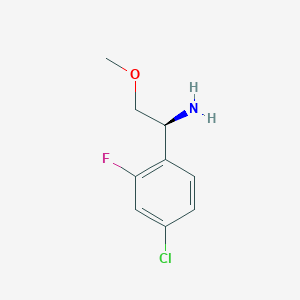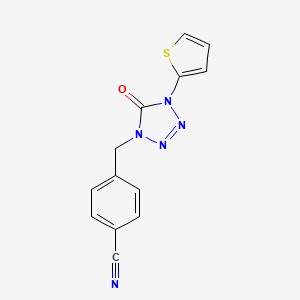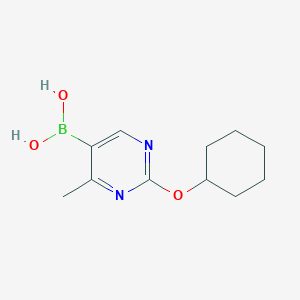
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclohexyloxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4-methylpyrimidine and cyclohexanol in the presence of a base like potassium carbonate.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid reagent under mild conditions, typically using a palladium catalyst and a base such as sodium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like sodium carbonate, and solvents such as ethanol or water are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The compound can be used to attach boronic acid groups to biomolecules, facilitating the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Wirkmechanismus
The mechanism of action of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrimidine ring can interact with various biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- 2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
- Pyrrole-3-carboxylic Acid Derivatives: These compounds have a similar boronic acid group but differ in the heterocyclic ring structure.
Uniqueness:
- Functional Group Combination: The combination of a cyclohexyloxy group, a methyl group, and a boronic acid group on the pyrimidine ring is unique to this compound, imparting distinct reactivity and potential applications.
- Versatility: The compound’s ability to participate in various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research.
Eigenschaften
Molekularformel |
C11H17BN2O3 |
|---|---|
Molekulargewicht |
236.08 g/mol |
IUPAC-Name |
(2-cyclohexyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-8-10(12(15)16)7-13-11(14-8)17-9-5-3-2-4-6-9/h7,9,15-16H,2-6H2,1H3 |
InChI-Schlüssel |
STJAYIPMUAOTFU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1C)OC2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


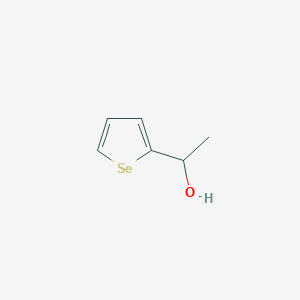
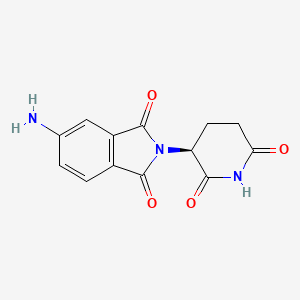

![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
